molecular formula C14H18ClFN2O B13253390 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride

1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride

Cat. No.: B13253390
M. Wt: 284.75 g/mol
InChI Key: JNAGEAMIBKOSKA-UHFFFAOYSA-N
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Description

1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a piperazine ring substituted with a cyclopropylcarbonyl group and a fluorophenyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-(4-fluorophenyl)cyclopropanecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the cyclopropylcarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but lacks the cyclopropylcarbonyl moiety.

    Cyclopropylcarbonylpiperazine: Contains the cyclopropylcarbonyl group but lacks the fluorophenyl substitution.

Uniqueness: 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride is unique due to the combination of the fluorophenyl and cyclopropylcarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride is a compound that has attracted attention due to its potential therapeutic applications, particularly in the realm of neurological and metabolic disorders. This article delves into its biological activity, examining its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

  • Molecular Formula : C13_{13}H15_{15}ClF1_{1}N1_{1}O
  • Molecular Weight : 251.72 g/mol

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly the cannabinoid receptors (CB1 and CB2). Research indicates that this compound acts as an inverse agonist at the CB1 receptor, which is implicated in various physiological processes including appetite regulation and pain perception.

Key Findings:

  • CB1 Receptor Binding : The compound exhibits selective binding affinity for the CB1 receptor with a Ki value of approximately 220 nM, indicating a significant potential for modulating cannabinoid signaling pathways .
  • Inverse Agonism : It has been shown to antagonize basal G protein coupling activity of CB1, thereby influencing downstream signaling pathways associated with metabolic regulation and neuroprotection .

Pharmacological Properties

The pharmacological profile of this compound suggests multiple therapeutic applications:

  • Anti-obesity Effects : Due to its action on the CB1 receptor, the compound may serve as an effective anti-obesity agent by reducing appetite and promoting energy expenditure.
  • Neurological Benefits : Its ability to modulate neurotransmitter systems may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Study 1: Anti-obesity Potential

A study conducted on various piperazine derivatives demonstrated that compounds with similar structures to this compound exhibited significant weight loss in animal models. These findings suggest that targeting the CB1 receptor can effectively reduce body weight without severe side effects typically associated with first-generation CB1 antagonists .

Study 2: Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. Mechanistic investigations revealed that it enhances mitochondrial membrane potential and reduces reactive oxygen species (ROS) production, indicating its potential as an antioxidant agent .

Comparative Biological Activity Table

Compound NameCB1 Ki Value (nM)Effect on AppetiteNeuroprotective Activity
This compound220DecreasedYes
Rimonabant (SR141716A)3.5DecreasedYes
Taranabant10DecreasedModerate

Properties

Molecular Formula

C14H18ClFN2O

Molecular Weight

284.75 g/mol

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C14H17FN2O.ClH/c15-11-3-1-10(2-4-11)12-9-13(12)14(18)17-7-5-16-6-8-17;/h1-4,12-13,16H,5-9H2;1H

InChI Key

JNAGEAMIBKOSKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2CC2C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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